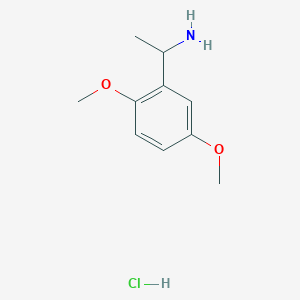

1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride, also known as 2C-H, is a synthetic phenethylamine derivative with a variety of therapeutic and recreational uses. It is a commonly used psychedelic drug and has been studied for its potential to treat a range of medical conditions.

Scientific Research Applications

Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds

A study by T. Yokoyama (2015) reviewed the acidolysis of β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group presence and confirming a hydride transfer mechanism in the acidolysis process. This research provides insight into the chemical behavior of similar structured compounds like 1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride in lignin model systems, suggesting potential applications in lignin valorization and modification strategies (T. Yokoyama, 2015).

Environmental Impact and Endocrine Disruption

Burgos-Aceves et al. (2021) discussed the role of DDT and its metabolite DDE as endocrine disruptors in humans and wildlife, emphasizing their impact on reproductive and immune systems and mitochondrial function. While not directly related to 1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride, this study underscores the importance of understanding the environmental and health impacts of chemical compounds, which could inform safety and regulatory considerations for similar compounds (Burgos-Aceves et al., 2021).

Biochemical Applications and Cell Colonization

Siow et al. (2006) reviewed plasma methods for generating chemically reactive surfaces for biomolecule immobilization and cell colonization, focusing on surfaces containing amine, carboxy, hydroxy, and aldehyde groups. Given the amine functional group in 1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride, this research highlights potential applications in developing surfaces for biological interactions, such as enhanced cell adhesion and growth, which could be beneficial in biomedical engineering and tissue engineering applications (Siow et al., 2006).

Advanced Material Synthesis

Ateia et al. (2019) critically reviewed the application of amine-functionalized sorbents for PFAS removal from water, discussing the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology. This study suggests that compounds like 1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride, with amine functionality, could be explored for the development of novel sorbents for environmental remediation, particularly in the removal of persistent organic pollutants from water sources (Ateia et al., 2019).

properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-7(11)9-6-8(12-2)4-5-10(9)13-3;/h4-7H,11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPHMTMVZQIRHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)OC)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-acetyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2763124.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2763125.png)

![2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2763127.png)

![Ethyl 5-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)-(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2763130.png)

![1-methyl-5-[4-oxo-4-(4-propylpiperazin-1-yl)butanoyl]-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2763134.png)

![1-(furan-2-ylmethyl)-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2763140.png)

![7-[(4-Bromophenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2763143.png)